Levomefolate sodium

Description

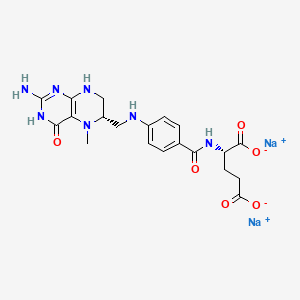

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1423663-76-6 |

|---|---|

Formule moléculaire |

C20H23N7Na2O6 |

Poids moléculaire |

503.4265 |

Nom IUPAC |

sodium (4-((((S)-2-amino-4-hydroxy-5-methyl-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate |

InChI |

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2/t12-,13-;;/m0../s1 |

Clé InChI |

KKIWVYLOTHCGRV-NJHZPMQHSA-L |

SMILES |

O=C(CC[C@H](NC(C1=CC=C(C=C1)NC[C@@H]2N(C3=C(N=C(N=C3NC2)N)O)C)=O)C([O-])=O)O[Na].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-5-MTHF sodium; L 5 MTHF sodium; L5MTHF sodium, |

Origine du produit |

United States |

Biochemical Synthesis and Interconversion Pathways of Levomefolate

Endogenous Biosynthesis Routes Leading to Levomefolate

The journey from dietary folates and synthetic folic acid to the biologically active levomefolate involves key enzymatic steps.

Dihydrofolate Reductase (DHFR) Activity in Folate Reduction

Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF) using NADPH as an electron donor. wikipedia.orgproteopedia.org This reaction is essential for maintaining the body's pool of THF, which is a precursor for various folate coenzymes. wikipedia.orggenecards.org The synthetic form of folate, folic acid, must first be reduced to DHF and then to THF by DHFR before it can be converted to levomefolate. patsnap.comtga.gov.au

The catalytic mechanism of DHFR involves a stepwise process. wikipedia.org After NADPH and the folate substrate bind to the active site, a proton is transferred to the N5 atom of dihydrofolate, followed by a hydride transfer from NADPH to the C6 atom of the pterin (B48896) ring. ebi.ac.ukpnas.org A conserved aspartic acid residue (or glutamic acid in mammals) in the active site is crucial for this process, as it helps to properly position the substrate and facilitate protonation. ebi.ac.ukmdpi.com

Methylenetetrahydrofolate Reductase (MTHFR) and Direct Levomefolate Generation

Once tetrahydrofolate (THF) is formed, it can be converted to 5,10-methylenetetrahydrofolate. The enzyme methylenetetrahydrofolate reductase (MTHFR) then plays a pivotal role by catalyzing the irreversible reduction of 5,10-methylenetetrahydrofolate to levomefolate (5-methyltetrahydrofolate). wikipedia.orgnih.govwikipedia.org This reaction is a rate-limiting step in the methyl cycle. wikipedia.org

Eukaryotic MTHFR is a homodimer, with each monomer consisting of an N-terminal catalytic domain and a C-terminal regulatory domain connected by a flexible linker. biorxiv.orgproteopedia.org The catalytic domain binds the essential cofactor flavin adenine (B156593) dinucleotide (FAD). biorxiv.orgproteopedia.org The catalytic process follows a ping-pong mechanism where NAD(P)H reduces the enzyme-bound FAD, and the reduced FAD then reduces 5,10-methylenetetrahydrofolate to levomefolate. plos.orgebi.ac.uk

The activity of MTHFR is allosterically regulated, primarily by S-adenosylmethionine (SAM), the body's universal methyl donor. biorxiv.org SAM acts as an inhibitor, binding to the regulatory domain and inducing a conformational change that reduces the enzyme's catalytic activity. biorxiv.orgthesgc.org This feedback inhibition is a crucial mechanism for maintaining homeostasis in the folate and methionine cycles. biorxiv.org The inhibitory effect of SAM is counteracted by S-adenosylhomocysteine (SAH). thesgc.orguzh.ch Phosphorylation of the MTHFR enzyme, particularly at its N-terminal region, can enhance its sensitivity to SAM-dependent inhibition. biorxiv.orguzh.chpnas.org

Common genetic variations, or polymorphisms, in the MTHFR gene can significantly impact the enzyme's activity and, consequently, the production of levomefolate. nih.gov Two of the most well-studied polymorphisms are 677C>T (rs1801133) and 1298A>C (rs1801131). nih.govmedlineplus.gov

The 677C>T polymorphism results in an alanine (B10760859) to valine substitution, leading to a thermolabile enzyme with reduced activity. medlineplus.govmdpi.com Individuals homozygous for the T allele (TT genotype) can have a reduction in MTHFR activity of up to 60-70%, while heterozygous individuals (CT genotype) have a more moderate reduction. mdpi.comopenaccessjournals.com The 1298A>C polymorphism also leads to decreased enzyme activity, although to a lesser extent than the 677C>T variant. openaccessjournals.com These reduced enzyme efficiencies can lead to lower levels of circulating levomefolate. nih.gov

| MTHFR Polymorphism | Genotype | Effect on Enzyme Activity |

| 677C>T | CT (Heterozygous) | Moderately reduced activity. mdpi.com |

| TT (Homozygous) | Significantly reduced (up to 70%) and thermolabile activity. mdpi.com | |

| 1298A>C | AC (Heterozygous) | Mildly reduced activity. |

| CC (Homozygous) | Moderately reduced activity (around 30-40%). openaccessjournals.com | |

| Compound Heterozygous | 677C>T and 1298A>C | Reduced MTHFR activity. racgp.org.au |

Allosteric Regulation of MTHFR Activity

Interconversion of Levomefolate with Other Folate Forms

Levomefolate is the primary circulatory form of folate and is the direct participant in the remethylation of homocysteine to methionine. wikipedia.orgehcd.com In this reaction, catalyzed by methionine synthase, levomefolate donates its methyl group, and in the process, is converted back to tetrahydrofolate (THF). wikipedia.orgbiorxiv.org This THF can then re-enter the folate cycle to be used for the synthesis of other folate coenzymes, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are essential for nucleotide synthesis. researchgate.net The interconversion between different folate forms is a dynamic process, ensuring that the specific folate coenzymes required for various metabolic functions are readily available. researchgate.netnih.gov

Tetrahydrofolate (THF) as a Central Metabolite

The backbone of folate metabolism is tetrahydrofolate (THF), the reduced and active coenzyme form of vitamin B9. uthscsa.eduslideshare.net Dietary folates, often in polyglutamylated forms, are first converted to monoglutamates in the intestine before absorption. Synthetic folic acid, on the other hand, must undergo a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR) to become THF. ebi.ac.ukpatsnap.com

Once formed, THF serves as a versatile carrier of one-carbon units, which exist in various oxidation states (e.g., formyl, methenyl, methylene, and methyl groups). uthscsa.edunih.govnih.gov The primary source for these one-carbon units is the amino acid serine, which donates a carbon group to THF in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), converting serine to glycine (B1666218) in the process. youtube.comresearchgate.net

The resulting 5,10-methylenetetrahydrofolate is a critical branch point in the pathway. researchgate.netfrontiersin.org It can be used for the synthesis of thymidylate, a necessary component of DNA, or it can be irreversibly reduced to levomefolate (5-methyl-THF) by the enzyme methylenetetrahydrofolate reductase (MTHFR). ebi.ac.ukresearchgate.netwikipedia.org Levomefolate then acts as the methyl donor for the vitamin B12-dependent enzyme methionine synthase (MS). ebi.ac.ukwikipedia.org This enzyme catalyzes the remethylation of homocysteine to methionine, regenerating THF in the process. ebi.ac.uknih.govwikipedia.org This regenerated THF is then free to be re-loaded with another one-carbon unit, thus completing the cycle and underscoring its central role in sustaining one-carbon metabolism. ebi.ac.ukwikipedia.org

Table 1: Key Enzymes in the Formation of Tetrahydrofolate and Levomefolate

| Enzyme | Abbreviation | Function | Cofactor(s) |

| Dihydrofolate Reductase | DHFR | Catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). patsnap.comresearchgate.net | NADPH |

| Serine Hydroxymethyltransferase | SHMT | Transfers a one-carbon unit from serine to THF to form 5,10-methylene-THF. youtube.com | Vitamin B6 (Pyridoxal phosphate) |

| Methylenetetrahydrofolate Reductase | MTHFR | Catalyzes the irreversible reduction of 5,10-methylene-THF to 5-methyl-THF (Levomefolate). researchgate.netwikipedia.org | FAD |

| Methionine Synthase | MS | Transfers a methyl group from levomefolate to homocysteine, forming methionine and regenerating THF. ebi.ac.ukwikipedia.org | Vitamin B12 (Cobalamin) |

Polyglutamylation by Folylpolyglutamate Synthetase (FPGS) and Intracellular Retention

For folates to be retained and effectively utilized within the cell, they must undergo a process called polyglutamylation. This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). proteopedia.orgwikipedia.org FPGS sequentially adds multiple glutamate (B1630785) residues to the folate molecule via an ATP-dependent reaction, forming a polyglutamate tail. proteopedia.orgresearchgate.net

This modification is critical for two main reasons:

Intracellular Retention : The addition of negatively charged glutamate moieties creates a polyanionic molecule that is less able to diffuse across the cell membrane, effectively trapping the folate cofactor inside the cell. proteopedia.orgresearchgate.netnih.gov

Enhanced Enzyme Affinity : Polyglutamylated folates are often the preferred substrates for the enzymes involved in one-carbon metabolism, binding with higher affinity than their monoglutamate counterparts. nih.govdrugbank.comfrontiersin.orgnih.gov

It is important to note that levomefolate (5-methyl-THF) is a poor substrate for FPGS. nih.gov Therefore, for it to be polyglutamylated and retained in the cell, it must first donate its methyl group via the methionine synthase reaction to become THF. nih.govdrugbank.comnih.gov This THF is an excellent substrate for FPGS and is rapidly converted to THF polyglutamate, which is then retained and can participate in other folate-dependent pathways. nih.govnih.gov This mechanism ensures that the cell maintains a sufficient pool of versatile folate cofactors. wikipedia.orggenecards.org

Table 2: Characteristics of Folylpolyglutamate Synthetase (FPGS)

| Feature | Description |

| Gene | FPGS wikipedia.orgnih.gov |

| Cellular Location | Cytosolic and mitochondrial isoforms exist. wikipedia.orgresearchgate.netgenecards.org |

| Reaction Catalyzed | ATP-dependent addition of glutamate residues to folates and their analogues. proteopedia.orgwikipedia.org |

| Primary Function | Essential for folate homeostasis, enabling intracellular concentration and retention of folate cofactors. proteopedia.orgnih.govgenecards.org |

| Substrate Preference | Prefers unsubstituted reduced folates like THF and DHF over substituted forms like 5-methyl-THF. nih.govgenecards.org |

Deconjugation by Folylpolyglutamate Hydrolase (FPGH)

The process of polyglutamylation is reversible. The removal of the glutamate tails is catalyzed by the enzyme folylpolyglutamate hydrolase (FPGH), also known as γ-glutamyl hydrolase (GGH). proteopedia.orgresearchgate.net This enzyme hydrolyzes the γ-glutamyl bonds, shortening the polyglutamate chain and ultimately releasing folate monoglutamates. researchgate.net

The action of FPGH is crucial for regulating the intracellular concentration of folates. By converting polyglutamates back to monoglutamates, FPGH facilitates the efflux of folates from the cell, thereby controlling the size of the intracellular folate pool. researchgate.net This dynamic balance between the activities of FPGS and FPGH is essential for maintaining folate homeostasis. researchgate.net In some contexts, increased FPGH activity can lead to faster degradation of polyglutamated folates, potentially impacting the efficacy of folate-dependent processes. drhazhan.comppm.edu.pl

Regulation and Feedback Mechanisms in Levomefolate Synthesis Pathways

The synthesis of levomefolate and the broader one-carbon metabolism network are tightly regulated to meet the cell's metabolic needs while preventing the accumulation of potentially toxic intermediates. Regulation occurs at multiple levels, including enzymatic feedback inhibition and control of gene expression. mdpi.com

A primary example of feedback regulation centers on the enzyme MTHFR, which catalyzes the committed step in levomefolate synthesis. The activity of MTHFR is allosterically inhibited by its indirect product, S-adenosylmethionine (SAMe or AdoMet). nih.gov SAMe is the universal methyl donor synthesized from methionine, which is in turn regenerated using the methyl group from levomefolate. When SAMe levels are high, it signals that the cell has sufficient methylation capacity. This high level of SAMe inhibits MTHFR, thereby reducing the production of levomefolate and channeling the 5,10-methylene-THF pool towards nucleotide synthesis instead. nih.gov This mechanism ensures a balanced distribution of one-carbon units according to cellular demand.

Furthermore, the expression of genes encoding key enzymes in folate metabolism, including FPGS, is subject to regulation. For instance, high cellular folate levels can lead to the inhibition of FPGS activity, preventing excessive accumulation of intracellular folates. frontiersin.org The availability of folate and its derivatives can activate complex signaling pathways and transcription factors that modulate the expression of genes responsible for their metabolism, ensuring the folate cycle remains efficient and balanced. mdpi.com

Table 3: Key Regulatory Mechanisms in Levomefolate Synthesis

| Regulatory Mechanism | Enzyme/Process Affected | Effector Molecule | Outcome |

| Allosteric Feedback Inhibition | Methylenetetrahydrofolate Reductase (MTHFR) | S-adenosylmethionine (SAMe) | Inhibition of MTHFR activity, reducing levomefolate synthesis when cellular methylation potential is high. nih.gov |

| Substrate Availability | Folylpolyglutamate Synthetase (FPGS) | High folate concentrations | Inhibition of FPGS activity, preventing excessive intracellular folate accumulation. frontiersin.org |

| Transcriptional Regulation | Genes of folate metabolism enzymes (e.g., FPGS) | Folate derivatives, transcription factors (e.g., ATF4) | Modulation of enzyme expression to match cellular folate status and metabolic demand. mdpi.com |

Metabolic Roles and Pathway Integration of Levomefolate

Levomefolate as a Substrate in One-Carbon Metabolism

One-carbon metabolism comprises a network of biochemical reactions that are fundamental for the transfer of one-carbon units, a process essential for the synthesis of nucleotides, amino acids, and for methylation reactions. mdpi.comtavernarakislab.gr Levomefolate is a central player in this network, acting as a critical coenzyme. drugbank.comlabshare.cn

The Central Role of Levomefolate in the Methionine-Homocysteine Cycle

The methionine-homocysteine cycle is a critical pathway for the regeneration of methionine, an essential amino acid. Levomefolate is the primary methyl donor in the remethylation of homocysteine to methionine. drugbank.compatsnap.com This reaction is a cornerstone of one-carbon metabolism, linking the folate and methionine cycles. wikipedia.orge-dmj.org By facilitating the conversion of homocysteine, levomefolate helps to maintain appropriate levels of this amino acid, as elevated homocysteine is associated with various health issues. patsnap.com The tetrahydrofolate (THF) produced in this reaction is a key acceptor of one-carbon units for other biosynthetic processes. wikipedia.orgdrugbank.com

Interaction with Methionine Synthase (MTR) and Methionine Synthase Reductase (MTRR)

The conversion of homocysteine to methionine is catalyzed by the enzyme methionine synthase (MTR), which requires a vitamin B12-derived cofactor. labshare.cnuniprot.org Levomefolate provides the methyl group that is transferred to the cobalamin cofactor of MTR, which then donates it to homocysteine. uniprot.orggenecards.org The activity of MTR is maintained by another enzyme, methionine synthase reductase (MTRR). wikipedia.orgresearchgate.net MTRR is responsible for the reductive methylation of the vitamin B12 cofactor, ensuring the continued functionality of MTR and the progression of the methionine cycle. researchgate.net Genetic variations in both MTR and MTRR genes can impact the efficiency of this pathway. researchgate.net

Generation of S-Adenosylmethionine (SAMe)

The methionine regenerated in the cycle serves as the precursor for the synthesis of S-adenosylmethionine (SAMe). drugbank.compatsnap.com SAMe is a universal methyl donor, participating in over 100 different methylation reactions that are vital for the synthesis and regulation of numerous biological molecules, including DNA, RNA, proteins, and phospholipids. patsnap.comresearchgate.netnih.gov The generation of SAMe is, therefore, indirectly dependent on the availability of levomefolate, highlighting its far-reaching influence on cellular methylation processes. researchgate.net

| Key Component | Role in the Methionine-Homocysteine Cycle |

| Levomefolate | Primary methyl group donor for the remethylation of homocysteine. drugbank.compatsnap.com |

| Homocysteine | Converted to methionine. drugbank.compatsnap.com |

| Methionine | Regenerated and serves as a precursor for SAMe. drugbank.compatsnap.com |

| Methionine Synthase (MTR) | Catalyzes the transfer of a methyl group from levomefolate (via a cobalamin cofactor) to homocysteine. labshare.cnuniprot.org |

| Methionine Synthase Reductase (MTRR) | Maintains the activity of MTR by regenerating its active cofactor. wikipedia.orgresearchgate.net |

| S-Adenosylmethionine (SAMe) | Universal methyl donor for numerous biochemical reactions. patsnap.comresearchgate.net |

Contribution of Levomefolate to DNA and RNA Biosynthesis

Levomefolate is indispensable for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. tga.gov.audrugbank.comwikipedia.orgdrugbank.com This underscores its critical role in cell division, growth, and the faithful transmission of genetic information. selleck.co.jpselleckchem.com

Purine Nucleotide Synthesis Pathways

The de novo synthesis of purine nucleotides (adenine and guanine) is a complex, energy-intensive process that builds the purine ring from various small molecules. mdpi.comwikipedia.org This pathway requires two one-carbon units, which are supplied by a derivative of tetrahydrofolate, N¹⁰-formyltetrahydrofolate. mdpi.comwikipedia.org Levomefolate, as the primary active form of folate in circulation, is a crucial precursor to the tetrahydrofolate pool that is utilized for these formylation reactions. wikipedia.orgdrugbank.com The synthesis of purines begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). mhmedical.comfrontiersin.org

Pyrimidine Nucleotide Synthesis and Thymidylate Cycle

Levomefolate also plays a vital role in the synthesis of pyrimidine nucleotides, specifically in the formation of thymidine (B127349), a component unique to DNA. wikipedia.orgdrugbank.com The synthesis of pyrimidines is a less complex process than that of purines. davuniversity.org The key step involving folate metabolism is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by the enzyme thymidylate synthase (TS). nih.govtaylorandfrancis.comwikipedia.org This reaction requires N⁵,N¹⁰-methylenetetrahydrofolate, another derivative of tetrahydrofolate, which donates a methyl group to dUMP. davuniversity.orgnih.gov This process, known as the thymidylate cycle, is essential for providing the necessary thymidine for DNA replication. wikipedia.orgnih.gov

| Nucleotide Type | Role of Levomefolate Derivatives | Key Enzymes | Precursors | Products |

| Purines | N¹⁰-formyltetrahydrofolate donates one-carbon units. mdpi.comwikipedia.org | Phosphoribosyl pyrophosphate amidotransferase (PPAT) and others. mdpi.com | PRPP, amino acids, CO₂, and formate. wikipedia.org | Inosine Monophosphate (IMP), leading to AMP and GMP. mhmedical.comfrontiersin.org |

| Pyrimidines (Thymidine) | N⁵,N¹⁰-methylenetetrahydrofolate donates a methyl group. davuniversity.orgnih.gov | Thymidylate Synthase (TS). nih.govtaylorandfrancis.com | Deoxyuridine monophosphate (dUMP). taylorandfrancis.comwikipedia.org | Deoxythymidine monophosphate (dTMP). taylorandfrancis.comwikipedia.org |

Levomefolate's Involvement in Amino Acid Metabolism

Levomefolate is intrinsically linked to the metabolism of several amino acids, playing a critical role in their interconversion and synthesis. nih.govontosight.ai This involvement is crucial for maintaining the cellular pool of amino acids required for protein synthesis and other metabolic functions.

The reversible conversion of serine to glycine (B1666218), catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a cornerstone of one-carbon metabolism. creative-proteomics.comnih.gov In this reaction, the side chain of serine is transferred to tetrahydrofolate (THF), a derivative of folate, to form 5,10-methylenetetrahydrofolate and glycine. creative-proteomics.comresearchgate.net This process is a major source of one-carbon units for the cell. nih.govnih.gov

Levomefolate, as 5-methyltetrahydrofolate (5-MTHF), is a key downstream product in the folate cycle. nih.gov The one-carbon units generated from the serine-glycine interconversion can be used for various biosynthetic reactions, including the formation of levomefolate itself through a series of enzymatic steps. researchgate.net This highlights the cyclical nature of folate metabolism and its direct dependence on amino acid precursors. nih.gov The active form, levomefolate, then participates in crucial methylation reactions. nih.gov

Methylation Reactions Mediated by Levomefolate-Derived One-Carbon Units

Levomefolate is the primary methyl donor for the remethylation of homocysteine to methionine. patsnap.comwikipedia.org This reaction, catalyzed by methionine synthase, is not only vital for regulating homocysteine levels but also for regenerating the universal methyl donor, S-adenosylmethionine (SAM). ontosight.aioregonstate.edu SAM is the substrate for a vast number of methylation reactions that are critical for cellular function. mednexus.org

One of the most profound roles of levomefolate-derived one-carbon units is in the epigenetic regulation of gene expression through the methylation of DNA and histones. researchgate.net

DNA Methylation: DNA methylation is a covalent modification that primarily occurs at CpG dinucleotides and plays a crucial role in gene silencing and maintaining genomic stability. nih.gov The methyl group added to cytosine residues is ultimately derived from the one-carbon pool, which is supplied by folate metabolism. nih.gov Folate deficiency can lead to altered DNA methylation patterns, which have been linked to the development of various diseases, including cancer. oregonstate.edunih.gov

Histone Methylation: Histone proteins, which package DNA into chromatin, can be modified by methylation at specific lysine (B10760008) and arginine residues. mdpi.com These modifications can either activate or repress gene transcription depending on the site and degree of methylation. frontiersin.org The methyl groups for these modifications are provided by SAM, which is directly dependent on the availability of levomefolate. frontiersin.org Therefore, folate status can influence the histone code and, consequently, the expression of a wide array of genes. plos.orgnih.gov

The influence of levomefolate-derived methylation extends beyond DNA and histones to other crucial macromolecules.

RNA Methylation: Various types of RNA molecules, including messenger RNA (mRNA) and non-coding RNAs, are subject to methylation. nih.govgoogleapis.com These modifications, collectively known as the "epitranscriptome," can affect RNA stability, processing, and translation. uchicagomedicine.org For instance, N6-methyladenosine (m6A) is an abundant modification in mRNA that can influence its interaction with RNA-binding proteins, thereby regulating gene expression. uchicagomedicine.org The methyl groups for these modifications are supplied by SAM, linking RNA metabolism to the folate cycle.

Protein Methylation: A wide range of cellular proteins are also targets for methylation, which can modulate their function, localization, and stability. mednexus.orggoogleapis.com These post-translational modifications are involved in numerous cellular processes, including signal transduction and neural function. The availability of SAM, and thus levomefolate, is a critical determinant of the extent of protein methylation.

Epigenetic Methylation of DNA and Histones

Interconnections with Other Fundamental Metabolic Pathways

Levomefolate metabolism is intricately woven into the fabric of cellular metabolism, with significant connections to other key pathways.

Nucleotide Synthesis: Folate coenzymes are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. wikipedia.orglibretexts.org Specifically, 10-formyltetrahydrofolate, another derivative in the folate cycle, is required for two steps in the purine biosynthesis pathway. mdpi.com 5,10-methylenetetrahydrofolate is necessary for the synthesis of thymidylate from deoxyuridine monophosphate, a rate-limiting step in DNA synthesis. nih.gov This highlights the direct link between folate metabolism and the production of the building blocks of DNA and RNA. tga.gov.au

Neurotransmitter Synthesis: Levomefolate plays an indirect but crucial role in the synthesis of several key neurotransmitters, including serotonin, dopamine, and norepinephrine. patsnap.comnih.gov It is involved in the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the enzymes that catalyze the synthesis of these neurotransmitters. drugs.com

Redox Homeostasis: The folate cycle is connected to the transsulfuration pathway, which leads to the production of glutathione, a major cellular antioxidant. nih.gov This connection occurs through the shared intermediate, homocysteine. When methionine levels are sufficient, homocysteine can be directed into the transsulfuration pathway, contributing to the maintenance of cellular redox balance.

Cellular and Molecular Dynamics of Levomefolate

Cellular Uptake and Transport Mechanisms of Levomefolate

The cellular acquisition of levomefolate is mediated by three primary transport systems: the Reduced Folate Carrier (RFC) system, the Proton-Coupled Folate Transporter (PCFT), and Folate Receptor (FR)-mediated endocytosis. fda.gov These systems exhibit distinct characteristics in terms of their structure, function, and substrate affinity, ensuring efficient folate uptake in various tissues and physiological conditions.

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transporter responsible for the uptake of reduced folates, including levomefolate, into mammalian cells. mdpi.comgenecards.orgebi.ac.uk It is a transmembrane protein belonging to the major facilitator superfamily (MFS), characterized by 12 transmembrane segments with both the N- and C-termini located in the cytoplasm. mdpi.comwikipedia.org The RFC operates as an anion exchanger, facilitating the transport of folates into the cell in exchange for intracellular organic anions. wikipedia.orgfrontierspartnerships.org This process is energy-dependent but sodium-independent. wikipedia.org

The RFC exhibits a higher affinity for reduced folates like levomefolate compared to the oxidized form, folic acid. plos.org Its widespread expression across various tissues underscores its importance in maintaining systemic folate homeostasis. mygenefood.com Genetic variations, or single nucleotide polymorphisms (SNPs), in the SLC19A1 gene can impact the transporter's efficiency, potentially affecting intracellular folate levels. mygenefood.comresearchgate.net

Table 1: Key Characteristics of the Reduced Folate Carrier (RFC) System

| Characteristic | Description |

| Gene | SLC19A1 genecards.org |

| Protein Family | Major Facilitator Superfamily (MFS) mdpi.com |

| Structure | 12 transmembrane segments mdpi.comwikipedia.org |

| Transport Mechanism | Anion exchange wikipedia.orgfrontierspartnerships.org |

| Energy Dependence | Energy-dependent, Na+-independent wikipedia.org |

| Substrate Affinity | High affinity for reduced folates (e.g., levomefolate) plos.orgdrugbank.com |

| Tissue Distribution | Widely expressed in human tissues mygenefood.comnih.gov |

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another crucial player in folate uptake, particularly in the acidic microenvironment of the proximal small intestine. bioivt.comwikipedia.orggenecards.org As a member of the major facilitator superfamily, PCFT functions as a symporter, coupling the influx of folates to the movement of protons down their electrochemical gradient. bioivt.com

A defining characteristic of PCFT is its optimal activity at an acidic pH, typically around 5.5. wikipedia.orguniprot.org This pH dependence is critical for its primary role in the intestinal absorption of dietary folates. bioivt.comnih.gov PCFT demonstrates a broad substrate specificity, transporting both folic acid and reduced folates like levomefolate with comparable high affinity. nih.gov Beyond the intestine, PCFT is also expressed in other tissues, including the liver and the choroid plexus, where it is involved in transporting folates into the central nervous system. wikipedia.orgnih.gov

Table 2: Comparison of PCFT and RFC

| Feature | Proton-Coupled Folate Transporter (PCFT) | Reduced Folate Carrier (RFC) |

| Gene | SLC46A1 wikipedia.orggenecards.org | SLC19A1 genecards.org |

| Optimal pH | Acidic (pH ~5.5) wikipedia.orguniprot.org | Neutral (pH ~7.4) wikipedia.org |

| Driving Force | Proton gradient bioivt.com | Anion exchange wikipedia.org |

| Primary Location | Proximal small intestine, choroid plexus wikipedia.org | Ubiquitously expressed mygenefood.com |

| Affinity for Folic Acid | High nih.gov | Low wikipedia.org |

| Affinity for Levomefolate | High nih.gov | High plos.orgdrugbank.com |

Folate Receptors (FRs) are high-affinity binding proteins that facilitate the cellular uptake of folates via receptor-mediated endocytosis. mdpi.comfrontiersin.org There are several isoforms, with FRα and FRβ being the most well-characterized. mdpi.commednexus.orgmednexus.org These receptors are anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) tail. frontiersin.org

The process begins with the binding of folate, including levomefolate, to the receptor on the cell surface. researchgate.net This binding triggers the invagination of the cell membrane, forming an endocytic vesicle that encloses the receptor-folate complex. frontiersin.orgresearchgate.net The vesicle then traffics into the cell, and upon acidification of the endosome, the folate is released and transported into the cytoplasm. researchgate.netbiotechkiosk.com The receptor is then recycled back to the cell surface. researchgate.net While FRs have a very high affinity for folates, this transport mechanism is considered to have a lower capacity compared to the carrier-mediated systems. frontiersin.org FRs are overexpressed in certain cancers, making them a target for drug delivery. researchgate.net

Proton-Coupled Folate Transporter (PCFT): Characteristics and pH Dependence

Intracellular Compartmentalization and Subcellular Localization of Levomefolate

Once inside the cell, levomefolate does not exist in a single, homogenous pool. Instead, it is compartmentalized into distinct subcellular locations, primarily the cytosol and mitochondria, where it participates in specific metabolic pathways. tubitak.gov.trnih.gov This compartmentalization is crucial for the regulation of one-carbon metabolism.

The cytosol contains a significant portion of the cell's folate. tubitak.gov.tr Cytosolic folates are essential for several key metabolic processes, including the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. nih.govgoogle.com They are also critical for the remethylation of homocysteine to methionine, a vital step in the methionine cycle. nih.govekb.eg The enzyme folylpolyglutamate synthetase (FPGS) plays a central role in retaining folates within the cytosol by converting them into polyglutamate forms. tubitak.gov.tr These polyglutamylated folates are generally not substrates for efflux transporters and are more effective coenzymes for many folate-dependent enzymes. nih.gov

Mitochondria also contain a distinct and substantial pool of folates, which can account for up to 40-50% of the total cellular folate. nih.govfratnow.com This mitochondrial folate pool is not in direct equilibrium with the cytosolic pool. nih.gov Folates, likely in their monoglutamate form, are transported into the mitochondria by a specific mitochondrial folate transporter. nih.govmdpi.com

Within the mitochondria, folates are essential for the synthesis of formylmethionyl-tRNA, which is required for the initiation of mitochondrial protein synthesis. google.com Mitochondrial one-carbon metabolism also serves as a primary source of one-carbon units for the cytosol in the form of formate. google.comresearchgate.net This interplay between the cytosolic and mitochondrial folate pools highlights the intricate network that governs cellular one-carbon metabolism. researchgate.net Similar to the cytosol, a mitochondrial isoform of FPGS is responsible for polyglutamylating folates, thereby ensuring their retention and function within the organelle. tubitak.gov.trfratnow.com

Genomic and Epigenomic Modulations by Levomefolate

Impact on DNA Synthesis and Repair Integrity

Levomefolate is indispensable for maintaining the structural integrity of the genome by ensuring the fidelity of DNA synthesis and the efficiency of DNA repair mechanisms. kissedearth.com.aupatsnap.com Its role is central to the production of the necessary components for building new DNA strands and repairing damage to existing ones.

Influence on Deoxyuridylate (dUMP) to Thymidylate (dTMP) Conversion

A critical step in DNA synthesis is the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP), a precursor for the nucleotide thymidine (B127349). oregonstate.edu This reaction is catalyzed by the enzyme thymidylate synthase and requires 5,10-methylenetetrahydrofolate, a derivative of tetrahydrofolate (THF), as a one-carbon donor. nih.govekb.eg Levomefolate is readily converted to THF within the cell, thus providing the necessary substrate for the synthesis of 5,10-methylenetetrahydrofolate. nih.govdrugbank.com An adequate supply of levomefolate ensures a steady production of dTMP, which is essential for DNA replication. patsnap.com Insufficient levels of folate can impair this conversion, leading to an accumulation of dUMP and a depletion of dTMP. oregonstate.edu

Consequences for Genomic Stability

The proper conversion of dUMP to dTMP is vital for maintaining genomic stability. nih.gov When dTMP levels are low due to folate deficiency, the cell may mistakenly incorporate uracil (B121893), derived from dUMP, into the DNA strand instead of thymine. oregonstate.edu The presence of uracil in DNA is a form of DNA damage that can lead to point mutations and DNA strand breaks if not efficiently repaired. oregonstate.edu By ensuring a sufficient pool of dTMP, levomefolate helps prevent uracil misincorporation, thereby safeguarding the genome from instability and potential mutations. patsnap.comnih.gov

Histone Methylation and Chromatin Remodeling

In addition to DNA methylation, another critical layer of epigenetic regulation involves the post-translational modification of histone proteins. wikipedia.orgnih.gov Histones are the proteins around which DNA is wound to form chromatin. wikipedia.org Modifications to the tails of histone proteins, such as methylation, acetylation, and phosphorylation, can alter the structure of chromatin, making it either more accessible (euchromatin) or less accessible (heterochromatin) to the transcriptional machinery. nih.govwikipedia.org

Histone methylation, in particular, is a complex modification that can have different effects on gene expression depending on the specific lysine (B10760008) or arginine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation). nih.gov For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of gene silencing. frontiersin.org

RNA Methylation and its Functional Implications

Levomefolate, the biologically active form of folate, plays a foundational role in the field of epitranscriptomics, which encompasses the chemical modifications of RNA that regulate gene expression without altering the RNA sequence itself. nih.govmdpi.com Its influence is primarily exerted through one-carbon metabolism, a critical network of biochemical pathways. nih.govnih.govcreative-proteomics.com This metabolic cycle is essential for producing S-adenosylmethionine (SAM), the universal methyl donor required for the vast majority of methylation reactions within the cell, including the methylation of DNA, proteins, and RNA. amsbio.comcreative-proteomics.comnih.gov Consequently, the availability of levomefolate directly impacts the cellular pool of SAM, thereby modulating the extent and fidelity of RNA methylation. nih.govphysiology.org

RNA methylation is a post-transcriptional modification where methyl groups are added to RNA molecules, influencing their lifecycle and function. nih.gov Over 170 types of RNA modifications have been identified, with N6-methyladenosine (m6A) being the most prevalent and extensively studied modification in the messenger RNA (mRNA) of eukaryotes. ijbs.comxiahepublishing.comtandfonline.com Other significant modifications include 5-methylcytosine (B146107) (m5C) and 2'-O-methylation. nih.govresearchgate.net

The process of RNA methylation is dynamically regulated by a coordinated interplay of specific proteins:

"Writers" : These are methyltransferase enzymes, such as the METTL3-METTL14 complex, that catalyze the addition of a methyl group from SAM onto the RNA molecule. ijbs.commdpi.com

"Erasers" : These are demethylase enzymes, like FTO and ALKBH5, which remove the methyl groups, ensuring the modification is reversible. ijbs.comnih.gov

"Readers" : These proteins, including those from the YTH domain family (e.g., YTHDF1/2/3), recognize and bind to the methylated RNA, mediating the downstream functional effects. ijbs.comfrontiersin.org

Table 1: Key Proteins in the Regulation of m6A RNA Methylation

| Regulator Class | Protein Example | Primary Function |

|---|---|---|

| Writers | METTL3/METTL14 | Catalyzes the addition of the m6A modification to RNA. ijbs.commdpi.com |

| WTAP, RBM15, VIRMA | Component of the methyltransferase complex, facilitates writer activity. ijbs.com | |

| Erasers | FTO, ALKBH5 | Removes the m6A modification from RNA (demethylation). ijbs.comnih.gov |

| Readers | YTHDF1, YTHDF3 | Promotes the translation of m6A-modified mRNA. tandfonline.com |

| YTHDF2 | Promotes the degradation of m6A-modified mRNA. frontiersin.org | |

| YTHDC1 | Regulates the splicing of m6A-modified pre-mRNA. tandfonline.com |

The functional implications of these RNA modifications are profound and varied, affecting multiple stages of RNA metabolism. ijbs.comxiahepublishing.com The addition of a methyl mark can alter RNA stability, either by targeting it for degradation or by protecting it. It also plays a crucial role in regulating pre-mRNA splicing, nuclear export, and the efficiency with which mRNA is translated into proteins. nih.govnih.govfrontiersin.org Through these mechanisms, RNA methylation influences a wide array of biological processes, including stem cell differentiation, immune responses, and embryonic development. ijbs.comxiahepublishing.com Dysregulation of this intricate system has been linked to numerous human diseases, including various cancers and neurodegenerative disorders. xiahepublishing.commdpi.com

Table 2: Functional Consequences of RNA Methylation

| RNA Process Affected | Description of Impact | Associated Outcome |

|---|---|---|

| RNA Stability | m6A modifications can be recognized by "reader" proteins like YTHDF2, which recruits degradation machinery, or by other proteins that may enhance stability. frontiersin.org | Control of gene expression levels by determining the lifespan of an mRNA transcript. |

| mRNA Translation | Methylation marks, particularly in the 5' untranslated region, can be recognized by readers like YTHDF1/3, which can recruit translation initiation factors to enhance protein synthesis. tandfonline.com | Regulation of protein production from a given mRNA molecule. |

| RNA Splicing | The presence of m6A within pre-mRNA can influence the binding of splicing factors, leading to alternative splicing patterns and the generation of different protein isoforms from a single gene. xiahepublishing.com | Increased proteomic diversity and functional complexity. |

| Nuclear Export | Methylation can affect the interaction of mRNA with nuclear export proteins, influencing its transport from the nucleus to the cytoplasm where translation occurs. nih.gov | Regulation of the availability of mRNA for protein synthesis. |

Research has begun to directly link folate status to changes in the epitranscriptome, providing concrete evidence of its modulatory role.

Table 3: Detailed Research Findings on Folate and RNA Methylation

| Study Focus | Model System | Key Findings on RNA Methylation | Functional Implication | Citation |

|---|---|---|---|---|

| Isoniazid-induced liver injury | Mice | Folic acid supplementation restored the m6A levels of Cyp2e1 mRNA, which were decreased by the drug treatment. | Alleviation of liver injury, potentially by regulating CYP2E1 expression through RNA methylation. | frontiersin.org |

| Neural stem cell (NSC) function | Mouse Neural Stem Cells | Different folate concentrations led to distinct mRNA m5C methylation profiles. Low folate was associated with changes in translation for genes related to mitochondrial function, while high folate was linked to genes for NSC proliferation. | Folate levels influence NSC function by modulating mRNA m5C methylation and, consequently, the translation of specific genes. | nih.govresearchgate.netnih.gov |

Analytical and Mechanistic Research Methodologies for Levomefolate Studies

Chromatographic Techniques for Folate Metabolite Profiling in Research

Chromatographic methods are fundamental to the separation and quantification of levomefolate and other folate vitamers from biological samples. These techniques provide the high resolution and sensitivity required to analyze the complex mixture of folates present in cells and tissues.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of folate metabolites. researchgate.net It is frequently employed to separate various folate forms, including levomefolate (5-methyltetrahydrofolate), folic acid, and tetrahydrofolate, from complex mixtures. service.gov.ukusda.gov The separation is typically achieved using reversed-phase columns, such as C18 or ODS columns, with a mobile phase often consisting of a buffer and an organic modifier like acetonitrile. usda.govmdpi.comorientjchem.orgijpar.com

Several detection methods can be coupled with HPLC for the quantification of folates. UV detection is common, with wavelengths around 212 nm, 230 nm, or 280-290 nm being used for analysis. orientjchem.orgijpar.com Fluorescence detection offers higher sensitivity for naturally fluorescent reduced folates like levomefolate. usda.gov For enhanced specificity and to overcome matrix interferences, which can be a limitation of HPLC, affinity chromatography using folate-binding proteins can be used for sample purification prior to HPLC analysis. service.gov.ukusda.gov The development of stability-indicating HPLC methods is also crucial for accurately quantifying levomefolate in the presence of its degradation products. orientjchem.orgijpar.com

| Parameter | Typical Value/Condition | Source(s) |

| Column | Reversed-phase (C18, ODS) | mdpi.comorientjchem.orgijpar.com |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer | usda.govorientjchem.orgijpar.com |

| Flow Rate | 0.9 - 1.0 mL/min | orientjchem.orgijpar.com |

| Detection | UV (212-230 nm), Fluorescence | usda.govorientjchem.orgijpar.com |

| Sample Preparation | Protein precipitation, Affinity chromatography | service.gov.ukusda.govmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics

For comprehensive folate metabolite profiling and metabolomics studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. creative-proteomics.com This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. creative-proteomics.com It allows for the simultaneous quantification of multiple folate metabolites, including levomefolate, even at very low concentrations in biological samples like plasma, serum, and cell lysates. researchgate.netthermofisher.commdpi.comnih.gov

LC-MS/MS methods are essential for distinguishing between different folate vitamers that may have similar retention times in HPLC. researchgate.net The use of multiple reaction monitoring (MRM) enhances the specificity and accuracy of quantification. researchgate.netnih.gov Various sample preparation techniques, such as protein precipitation and solid-phase extraction, are employed to clean up samples before analysis. mdpi.comthermofisher.com The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods has further improved the speed and resolution of folate analysis. mdpi.com

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Source(s) |

|---|---|---|---|

| 5-methyltetrahydrofolate (Levomefolate) | Human Plasma | 0.003 ng/mg protein | researchgate.net |

| Folic Acid | Human Plasma | 0.004 ng/mg protein | researchgate.net |

| Tetrahydrofolate (THF) | Plasma | 3.447–3.539 nmol/L | nih.gov |

| 5,10-methenyl-THF | Plasma | 1.052–1.284 nmol/L | nih.gov |

Spectroscopic and Structural Elucidation Methods for Folate Complexes

Spectroscopic techniques are invaluable for elucidating the three-dimensional structure of levomefolate and its complexes with proteins, providing insights into its biological function at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure and dynamics of molecules in solution. cas.czfilab.frmdpi.com In folate research, NMR is used to characterize the structure of levomefolate and to study its interactions with other molecules, such as metal ions and proteins. mdpi.comresearchgate.net Both one-dimensional and two-dimensional NMR techniques can provide detailed information about the chemical environment of individual atoms within the folate molecule. mdpi.com For instance, ¹H and ¹³C NMR have been used to investigate the binding sites of metal ions on the folic acid molecule, revealing that the pteridine (B1203161) ring is a primary coordination site. mdpi.comresearchgate.net Furthermore, NMR studies on folate complexes with enzymes like dihydrofolate reductase have helped to identify different conformational states of the bound folate. acs.org

X-ray Crystallography of Folate-Binding Proteins and Enzymes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. This technique has been instrumental in visualizing the binding of folates, including folic acid and its derivatives, to the active sites of key enzymes and receptors. The crystal structures of human dihydrofolate reductase (DHFR) complexed with folate have been determined, revealing the precise interactions between the ligand and the protein. rcsb.orgnih.govrcsb.orgebi.ac.ukebi.ac.uk Similarly, the crystal structure of the human folate receptor alpha (FRα) in complex with folic acid has been elucidated, providing a molecular basis for understanding how this receptor recognizes and binds folate. mdpi.comrcsb.org These structural insights are crucial for understanding the mechanism of action of these proteins and for the design of drugs that target the folate pathway.

| Protein-Ligand Complex | Resolution | PDB ID | Source(s) |

|---|---|---|---|

| Human Dihydrofolate Reductase with Folate | 2.3 Å | 1DHF | rcsb.org |

| Human Dihydrofolate Reductase with Folate | 2.0 Å | 1DRF | rcsb.org |

| Human Folate Receptor Alpha with Folic Acid | 2.8 Å | 4LRH | rcsb.org |

Isotopic Labeling and Metabolic Flux Analysis for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of levomefolate and other folates within biological systems. researchgate.net By introducing stable isotopes, such as ¹³C, ¹⁵N, or ²H, into folate molecules, researchers can track their conversion through various metabolic pathways. creative-proteomics.comcreative-proteomics.com This approach, often combined with mass spectrometry or NMR, is central to metabolic flux analysis (MFA). nih.govnih.gov MFA quantitatively determines the rates of metabolic reactions, providing a dynamic view of folate metabolism. creative-proteomics.comnih.govnih.gov

Use of Stable Isotopes (e.g., 13C, 15N) for One-Carbon Metabolism Tracing

Stable isotope tracing is a critical technique for elucidating the metabolic pathways involving levomefolate. This method utilizes levomefolate molecules labeled with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). nih.gov These non-radioactive, heavier isotopes allow researchers to track the journey of levomefolate and its metabolic byproducts through complex biological systems. creative-proteomics.com By introducing compounds like Levomefolic acid-¹³C₅ or Levomefolic acid-¹³C,d₃ into cells or organisms, scientists can follow the labeled atoms as they are incorporated into various molecules. medchemexpress.commedchemexpress.comcaymanchem.com

This methodology is instrumental in mapping the flux of one-carbon units, which are essential for a variety of cellular processes. creative-proteomics.com Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are used to detect and quantify these labeled metabolites. creative-proteomics.com This allows for the precise measurement of how one-carbon units from levomefolate are used in processes like nucleotide synthesis and amino acid metabolism. creative-proteomics.com

Key research applications include:

Metabolic Flux Analysis: Quantifying the rate at which levomefolate contributes to specific metabolic reactions. creative-proteomics.com

Pathway Elucidation: Identifying and confirming the steps in one-carbon metabolism under various physiological and pathological states. creative-proteomics.comspringernature.com

Disease Research: Investigating how one-carbon metabolism is altered in diseases like cancer and how levomefolate might influence these changes. mdpi.com

For instance, studies have used ¹³C-labeled substrates to trace carbon flow, revealing how different carbon sources contribute to the metabolite pool over time. biorxiv.orgnih.gov This provides a dynamic picture of metabolic activity, highlighting how microbial communities or cancer cells utilize carbon sources. springernature.combiorxiv.orgnih.gov

Cellular and Molecular Biology Techniques for Mechanistic Investigations

Gene Editing Technologies (e.g., CRISPR-Cas9) for Enzyme Functional Studies

The powerful gene-editing tool CRISPR-Cas9 has significantly advanced the functional study of enzymes in the levomefolate metabolic pathway. aacrjournals.orgaacrjournals.org This technology enables precise deletion or modification of genes encoding key enzymes, allowing researchers to investigate their specific roles. aacrjournals.orgaacrjournals.org

For example, by creating knockout cell lines for enzymes like methylenetetrahydrofolate dehydrogenase (MTHFD2), scientists can study the impact on cell growth and metabolism. aacrjournals.orgaacrjournals.org Such studies have shown that while mitochondrial folate metabolism is not essential for cell growth under standard conditions, it becomes critical under nutrient stress. aacrjournals.org CRISPR-Cas9 has also been used to screen for genes that confer resistance to certain therapies, identifying key players in the folate cycle. researchgate.net

| Technology | Application in Levomefolate Research | Key Findings |

| CRISPR-Cas9 | Creation of deletion mutants for folate metabolism enzymes (e.g., MTHFD2). aacrjournals.orgaacrjournals.org | Revealed the conditional requirement of mitochondrial folate metabolism for rapid cell growth. aacrjournals.org |

| CRISPR-Cas9 | Screening of metabolic genes that protect cancer cells from immune attack. researchgate.net | Identified folate cycle enzymes as contributors to tumor resistance against cytotoxic T cells. researchgate.net |

RNA Interference (RNAi) for Gene Silencing Studies

| Technique | Target Gene | Model System | Observed Effects |

| RNAi | MTHFR | Murine Embryonic Palatal Mesenchymal (MEPM) cells | Slower cell growth, increased apoptosis, G0/G1 cell cycle arrest. nih.govnih.gov |

| RNAi (shRNA) | MTHFR | HepG2 (human liver cancer) cells | Reduced MTHFR protein and enzyme activity, altered cell cycle distribution. mdpi.comresearchgate.net |

| RNAi | COMT and MTHFR | Switchgrass | Strong downregulation of MTHFR in a COMT-deficient background led to reduced plant growth. frontiersin.org |

Protein Expression and Purification for Enzymatic Assays

To perform detailed biochemical analyses, enzymes that interact with levomefolate are produced in large quantities and purified. This typically involves cloning the gene of the target enzyme into an expression vector and introducing it into a host system like E. coli. humboldt.edubio-rad.com The overexpressed protein is then isolated and purified using techniques like affinity chromatography. humboldt.edubio-rad.comresearchgate.net

Purified enzymes are essential for in vitro assays to determine their functional characteristics. humboldt.edu For example, researchers have expressed and purified folate biosynthetic enzymes from bacterial endosymbionts to confirm their activity and study the nutritional basis of the symbiotic relationship. humboldt.edu Similarly, dihydrofolate reductase (DHFR) has been expressed and purified to analyze its enzymatic activity, which is crucial for understanding the conversion of dihydrofolate to tetrahydrofolate. bio-rad.com These assays provide fundamental data on enzyme kinetics and how they interact with folate compounds.

Computational Modeling and Simulation Approaches in Levomefolate Research

Molecular Dynamics Simulations of Levomefolate-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to model the movement and interaction of atoms and molecules over time. nih.govbiorxiv.orgmdpi.com This technique provides a virtual microscope to observe how levomefolate binds to its target proteins at an atomic level. nih.govirbbarcelona.org

MD simulations have been employed to study the binding of levomefolic acid to various proteins. nih.govrsc.org These simulations can predict the stability of the protein-ligand complex and identify the key amino acid residues involved in the interaction through hydrogen bonds and hydrophobic interactions. nih.govrsc.org For example, computational studies have identified levomefolic acid as a potential inhibitor of viral proteins by simulating its binding to their active sites. nih.govresearchgate.netsyncsci.com The simulations can reveal the binding energy and the specific interactions that stabilize the complex. nih.govresearchgate.net This information is invaluable for understanding the mechanism of action and for the rational design of new drugs. mdpi.comirbbarcelona.org

| Protein Target | Key Findings from MD Simulations |

| SARS-CoV-2 PLpro | Levomefolic acid identified as a potential inhibitor; simulations confirmed stable binding and identified key interacting residues. nih.gov |

| Stearoyl-CoA desaturase-1 (SCD1) | Levomefolic acid showed stable interactions, with key hydrogen bonds to residues like TRP184 and ASN75. rsc.org |

| SARS-CoV-2 Spike protein/ACE2 | Levomefolic acid indicated as a potential agent to prevent the interaction between the viral spike protein and the human ACE2 receptor. researchgate.netsyncsci.com |

Metabolic Network Modeling and Flux Balance Analysis

Metabolic network modeling provides a powerful computational framework for studying the intricate network of biochemical reactions that constitute cellular metabolism. For levomefolate (L-5-methyltetrahydrofolate), which is a central player in one-carbon metabolism, these models offer a systems-level understanding of its role and the flow of metabolites (fluxes) through associated pathways. acs.org Genome-scale metabolic models (GEMs) are comprehensive representations of an organism's known metabolic capabilities, derived from genomic and biochemical data. researchgate.netmdpi.com

Flux Balance Analysis (FBA) is a widely used mathematical technique to analyze these GEMs. pnas.org FBA allows for the prediction of metabolic flux distributions throughout the network under steady-state conditions, assuming that the net concentration of intracellular metabolites remains constant over time. pnas.org This is particularly useful for studying rapidly dividing cells. pnas.org The analysis relies on a stoichiometric matrix, which captures the quantitative relationships between metabolites and reactions, and applies constraints based on known biochemical and physiological data, such as nutrient uptake rates. researchgate.netpnas.org

In the context of folate metabolism, FBA has been instrumental in elucidating the metabolic consequences of folate availability or deficiency and the function of levomefolate-dependent pathways. For example, FBA has been used to predict how folate metabolism contributes to the production of critical cellular resources like NADPH and ATP. researchgate.netresearchgate.net Studies using FBA on genome-scale human metabolic network models have predicted that a significant portion of cellular NADPH, a key reducing agent for biosynthetic reactions and antioxidant defense, can be generated through one-carbon metabolism mediated by tetrahydrofolate derivatives. researchgate.net

One such study, using a human metabolic network model constrained by experimental data, predicted the relative contributions of different pathways to NADPH production, as detailed in the table below. researchgate.net

| Metabolic Pathway | Predicted Contribution to NADPH Production |

|---|---|

| Folate-Mediated One-Carbon Metabolism | ~40% |

| Oxidative Pentose Phosphate Pathway (oxPPP) | ~30% |

| Malic Enzyme | ~30% |

Furthermore, FBA has been applied to identify metabolic bottlenecks and optimize processes in biotechnology, such as enhancing recombinant protein production in Chinese hamster ovary (CHO) cells by analyzing the impact of media components on folate-related pathways. sciety.org It has also been employed as an in silico tool to investigate the metabolic impact of folate depletion in the context of developmental disorders, identifying critical pathways like purine (B94841) biosynthesis that are profoundly affected. pnas.org

For analyses where the steady-state assumption is not valid, such as tracking metabolic changes over time after a perturbation, transient Metabolic Flux Analysis (tMFA) can be used. researchgate.netmdpi.com This method allows for the quantification of metabolic fluxes during transient dynamics, providing a more dynamic picture of metabolic responses, such as the cellular reaction to antifolate drugs. researchgate.netmdpi.com

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are a fundamental theoretical tool used to investigate the electronic structure of molecules and elucidate the precise mechanisms of chemical reactions at the atomic level. nih.gov These ab initio and Density Functional Theory (DFT) methods allow researchers to model reaction pathways, identify transient structures like transition states, and calculate key energetic parameters that govern reaction feasibility and kinetics, such as activation energies. nih.govjapsonline.com

For levomefolate, quantum chemical calculations can provide deep insights into its chemical reactivity and its interactions within enzyme active sites. A key reaction involving levomefolate is its role as a methyl donor in the methionine synthase-catalyzed conversion of homocysteine to methionine. nih.gov Computational studies, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are used to model this complex enzymatic reaction. researchgate.net In a QM/MM approach, the reactive center (e.g., levomefolate, homocysteine, and the vitamin B12 cofactor) is treated with a high-level quantum mechanical method, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics force fields. researchgate.netresearchgate.net Such studies can clarify the mechanism of methyl group transfer, the role of the enzyme in stabilizing the transition state, and the energetics of the catalytic cycle. pnas.orgresearchgate.net

DFT calculations have been directly applied to study the chemical properties of levomefolic acid (5-MTHF) and related folates. A notable application is the investigation of their antioxidant potential. A 2022 study used DFT to assess the free radical scavenging potency of different folate forms. mdpi.comnih.gov The study explored various reaction mechanisms, including Hydrogen Atom Transfer (HAT), and calculated the thermodynamic viability of these pathways to determine the primary active sites for radical inactivation. mdpi.comnih.gov The findings established a quantitative ranking of the antioxidant activity among different folates. mdpi.comnih.gov

| Compound | Relative Scavenging Activity | Key Finding |

|---|---|---|

| Folic Acid (FA) | Lowest | Significantly lower antioxidant activity compared to its reduced forms. |

| 5-Formyltetrahydrofolate (5-FTHF) | Low | More active than folic acid. |

| 5-Methyltetrahydrofolate (5-MTHF) (Levomefolic acid) | Moderate | Demonstrates notable free radical scavenging potential. |

| Tetrahydrofolate (THF) | High | Higher activity than the 5-substituted forms. |

| 7,8-Dihydrofolate (DHF) | Highest | Found to be the most potent free radical scavenger among the studied folates. |

These computational methods are also crucial for understanding the mechanism of enzymes that produce levomefolate's precursors, such as Dihydrofolate Reductase (DHFR). Ab initio calculations have been used to study how the DHFR enzyme environment induces electronic polarization in its substrate, dihydrofolate, thereby facilitating its reduction to tetrahydrofolate, the direct precursor to levomefolate. researchgate.net By calculating changes in electron density distribution upon binding, researchers can hypothesize how the enzyme selectively catalyzes the reaction. researchgate.net

Comparative Biochemistry and Phylogenetics of Folate Systems

Evolutionary Conservation of Folate Metabolism Pathways Across Organisms

Folate metabolism is a fundamental process essential for the synthesis of critical biomolecules such as nucleotides and amino acids, making it a highly conserved pathway across the domains of life. researchgate.netfrontiersin.orgnih.gov The core set of reactions that interconvert various folate species is remarkably preserved, highlighting its ancient origins and indispensable role in cellular function. nih.govmpg.de This conservation is evident in the widespread presence of key enzymes involved in one-carbon transfers, which are central to the pathway's function. researchgate.netnih.gov

Prokaryotic vs. Eukaryotic Folate Synthesis and Utilization

A significant divergence in folate metabolism exists between prokaryotes and eukaryotes, primarily concerning the origin of the folate molecule itself. researchgate.netbenthamopen.comcreative-biolabs.com Prokaryotes and lower eukaryotes typically possess the enzymatic machinery for the de novo synthesis of folate from guanosine (B1672433) triphosphate (GTP), p-aminobenzoic acid (pABA), and glutamate (B1630785). benthamopen.comnih.gov This biosynthetic pathway involves a series of enzymes, including GTP cyclohydrolase I, dihydropteroate (B1496061) synthase (DHPS), and dihydrofolate synthase (DHFS), which are absent in higher eukaryotes. benthamopen.comcreative-biolabs.com

In contrast, higher eukaryotes, including mammals, lack the ability to synthesize folate de novo and are therefore entirely dependent on obtaining it from their diet. benthamopen.comcreative-biolabs.com They utilize specialized transport systems to absorb folates from the environment. nih.govmdpi.com This fundamental difference in folate acquisition is a key reason why enzymes in the prokaryotic folate biosynthesis pathway are effective targets for antimicrobial drugs. researchgate.netbenthamopen.comcreative-biolabs.com

Despite the differences in synthesis, the core utilization of folate cofactors in one-carbon metabolism is largely conserved. Both prokaryotes and eukaryotes use reduced folate derivatives as donors and acceptors of one-carbon units for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine (B1666218). nih.govnih.govplos.org However, there are some differences in the enzymes involved. For instance, pterin (B48896) synthesis in eukaryotes involves sepiapterin (B94604) reductase to produce tetrahydrobiopterin (B1682763), a pathway absent in prokaryotes. nih.gov

Phylogenetic Analysis of Folate-Dependent Enzymes

Phylogenetic analyses of folate-dependent enzymes reveal a complex evolutionary history characterized by both conservation and divergence. researchgate.netnih.gov Comparative genomics has been instrumental in identifying orthologous and paralogous genes across different species, shedding light on the evolution of the folate pathway. biorxiv.orgnih.gov

Studies on enzymes like methylenetetrahydrofolate reductase (MTHFR) show a clear clustering of eukaryotic proteins, which are distinct from their prokaryotic and archaeal counterparts. researchgate.net The sequence identities among eukaryotic MTHFRs are generally less divergent than those found in bacteria, suggesting a more constrained evolution in eukaryotes. researchgate.net

Gene fusion and fission events have also played a significant role in the evolution of folate biosynthesis pathways. For example, in some fungi like Saccharomyces cerevisiae, several enzymes of the pathway are encoded by a single polycistronic gene, a feature not universally observed. researchgate.net Comparative genomic analyses suggest that the capacity for de novo folate synthesis has been lost on multiple occasions in different eukaryotic lineages, as evidenced by the patchy distribution of biosynthesis genes. nih.gov

Furthermore, phylogenetic studies have helped to identify novel gene families and functional variants. For instance, comparative genomics in bacteria has led to the discovery of new families of GTP cyclohydrolase I and folylpolyglutamate synthase genes. nih.gov In plants, phylogenetic analysis has been used to identify and characterize the full suite of folate biosynthesis genes, revealing gene duplication events and their subsequent expression patterns. uoguelph.ca

Species-Specific Variations in Levomefolate Metabolism and Transport

While the core functions of folate metabolism are conserved, there are notable species-specific variations in how levomefolate, the biologically active form of folate, is metabolized and transported. These differences can be attributed to variations in transport mechanisms and the presence of different enzyme isoforms with varying activities. mdpi.compreprints.org

Differences in Folate Transport Mechanisms Across Organisms

The uptake of folates from the environment is mediated by a set of specialized transporters that exhibit species- and tissue-specific expression and functional characteristics. nih.govmdpi.com The three main systems in mammals are the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the folate receptors (FRs). nih.govnih.govcambridge.org

Reduced Folate Carrier (RFC) : This is a major folate transporter in mammalian cells, functioning as an anion exchanger. nih.govcambridge.org It has a higher affinity for reduced folates like levomefolate compared to folic acid. bibliotekanauki.pl Its activity is optimal at neutral pH and can be inhibited by various organic anions. nih.govbibliotekanauki.pl

Proton-Coupled Folate Transporter (PCFT) : PCFT is a high-affinity transporter that is crucial for intestinal folate absorption. It functions optimally at a low pH, utilizing a proton gradient to drive folate uptake. nih.govnih.gov This pH dependency distinguishes it from RFC. nih.govcambridge.org

Folate Receptors (FRs) : These are high-affinity binding proteins that mediate folate uptake via endocytosis. nih.govbibliotekanauki.pl FRα and FRβ are the most well-studied isoforms and show differential tissue expression. cambridge.orgbibliotekanauki.pl

The relative importance and expression of these transporters can vary significantly between different organisms and even different tissues within the same organism. For instance, while PCFT is the primary mechanism for intestinal folate absorption in humans, RFC plays a more prominent role in folate uptake in other tissues. nih.gov In contrast to mammals, many microorganisms lack active folate transport systems and rely on de novo synthesis. researchgate.netnih.gov

Table 1: Comparison of Major Folate Transport Systems in Mammals

| Transporter | Mechanism | Optimal pH | Primary Location/Function | Affinity for Levomefolate |

|---|---|---|---|---|

| Reduced Folate Carrier (RFC) | Anion Exchange | Neutral (7.4) | Systemic folate uptake into tissues | High |

| Proton-Coupled Folate Transporter (PCFT) | Proton Symport | Acidic (5.5) | Intestinal absorption | High |

| Folate Receptors (FRs) | Endocytosis | Neutral | Specific tissues (e.g., kidney, choroid plexus) | Very High |

Variations in Enzyme Isoforms and Their Activities

Species-specific differences are also evident in the isoforms and activities of enzymes involved in folate metabolism. xiahepublishing.comresearchgate.net Many folate-dependent enzymes exist as multiple isoforms that may be localized to different subcellular compartments (e.g., cytosol, mitochondria) and exhibit distinct kinetic properties. frontiersin.orgxiahepublishing.com

For example, serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism, exists in both cytosolic (cSHMT) and mitochondrial (mSHMT) isoforms in humans. xiahepublishing.comcambridge.org These isoforms have distinct but related roles in cellular metabolism. xiahepublishing.com Similarly, plants possess multiple isoforms of folylpolyglutamate synthetase (FPGS) targeted to the mitochondria, cytosol, and plastids, reflecting the compartmentalization of folate metabolism in plant cells. frontiersin.org

Genetic variations, such as single nucleotide polymorphisms (SNPs), can lead to enzyme variants with altered activity, influencing folate metabolism in a population-specific manner. mdpi.com A well-known example is the C677T polymorphism in the MTHFR gene, which results in a thermolabile enzyme with reduced activity. cambridge.orgmdpi.com The frequency of such polymorphisms can vary significantly among different ethnic populations, contributing to population-specific differences in folate status and disease susceptibility. preprints.orgxiahepublishing.com

The activity of key enzymes can also differ significantly between species. For instance, the metabolic rate of dihydrofolate reductase (DHFR) activity in human liver is substantially slower than in rat liver, highlighting the importance of considering species-specific differences when extrapolating findings from animal models to humans. mdpi.com

Table 2: Examples of Enzyme Isoform Variations in Folate Metabolism

| Enzyme | Organism/System | Isoforms and Location | Significance |

|---|---|---|---|

| Serine Hydroxymethyltransferase (SHMT) | Humans | Cytosolic (cSHMT), Mitochondrial (mSHMT) | Distinct roles in one-carbon metabolism, potential for functional redundancy. xiahepublishing.comcambridge.org |

| Folylpolyglutamate Synthetase (FPGS) | Plants (e.g., Arabidopsis) | Mitochondrial, Cytosolic, Plastidial | Compartmentalization of folate synthesis and retention. frontiersin.org |

| Methylenetetrahydrofolate Reductase (MTHFR) | Humans | Various polymorphic variants (e.g., C677T, A1298C) | Altered enzyme activity, impacting homocysteine levels and disease risk. cambridge.orgmdpi.com |

| Dihydrofolate Reductase (DHFR) | Human vs. Rat | Hepatic isoforms | Significantly lower activity in human liver compared to rat liver. mdpi.com |

Natural Folate Analogues and Inhibitors in Biological Systems

Biological systems contain a variety of natural compounds that can act as analogues or inhibitors of folate metabolism. These molecules can compete with natural folates for binding to enzymes and transporters, thereby modulating folate-dependent pathways.

Folate analogues are structurally similar to folic acid and can interfere with the function of folate-dependent enzymes. plos.orgnih.gov One of the most well-known classes of folate antagonists are the antifolates, which include compounds like methotrexate. nih.govjyoungpharm.org While many potent antifolates are synthetic, some natural compounds can also exhibit inhibitory activity.

For example, certain pteridine (B1203161) derivatives found in nature can act as inhibitors of enzymes like pteridine reductase, an enzyme found in some parasites that is involved in folate salvage. pnas.org The screening of libraries of natural and synthetic compounds has led to the identification of various molecules that can inhibit key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). plos.orgpnas.org

In addition to direct enzyme inhibitors, some compounds can interfere with folate metabolism indirectly. For instance, certain drugs and their metabolites can affect the expression or function of folate transporters, thereby altering cellular folate uptake. wikipedia.org The study of natural folate analogues and inhibitors is not only important for understanding the regulation of folate metabolism but also for the development of new therapeutic agents that target this essential pathway. plos.orgpnas.org

Future Directions and Emerging Research Avenues in Levomefolate Biology

Elucidation of Novel Levomefolate Interacting Proteins and Enzymes

While the core enzymes of the folate and methionine cycles are well-characterized, the full spectrum of proteins that interact with levomefolate and its derivatives, collectively known as the "folateome," is likely not yet fully understood. acs.orgnih.gov Emerging proteomic techniques are being developed to identify new binding partners and regulatory proteins.

Chemical Proteomics Approaches: One powerful strategy involves the use of chemical proteomics. acs.orgnih.gov This technique utilizes immobilized folate analogs as bait to "pull down" interacting proteins from cell lysates. acs.orgnih.govnih.gov Subsequent identification of these proteins by mass spectrometry can reveal previously unknown folate-binding proteins. acs.orgnih.govnih.gov For instance, studies in various organisms have successfully used this approach to identify not only expected enzymes of folate metabolism but also other proteins involved in related pathways like pterin (B48896) metabolism. acs.org

Potential Discoveries: The identification of novel levomefolate-interacting proteins could have significant implications. These proteins might be involved in:

Subcellular trafficking and compartmentalization of folates: Ensuring that levomefolate is delivered to the specific organelles where it is needed.

Regulation of enzyme activity: Acting as allosteric regulators or scaffolding proteins that modulate the function of known folate-dependent enzymes.

Sensing intracellular folate status: Communicating the availability of one-carbon units to other cellular pathways.

Research in organisms like Aspergillus nidulans has already led to the discovery of new regulatory genes that control the synthesis of folate-dependent enzymes, suggesting that similar complex regulatory networks exist in humans. psu.edu

High-Resolution Structural Biology of Folate-Dependent Enzyme Complexes